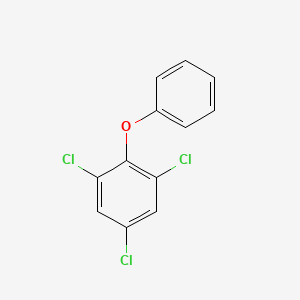

2,4,6-Trichlorodiphenyl ether

Description

Structure

3D Structure

Properties

CAS No. |

63646-52-6 |

|---|---|

Molecular Formula |

C12H7Cl3O |

Molecular Weight |

273.5 g/mol |

IUPAC Name |

1,3,5-trichloro-2-phenoxybenzene |

InChI |

InChI=1S/C12H7Cl3O/c13-8-6-10(14)12(11(15)7-8)16-9-4-2-1-3-5-9/h1-7H |

InChI Key |

WXLQUFLKMICSSY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Routes to 2,4,6-Trichlorodiphenyl Ether and Analogues

The construction of the this compound skeleton can be achieved through various synthetic pathways. The choice of method often depends on the availability of starting materials and the desired substitution pattern on both phenyl rings. The primary approaches involve forming the ether linkage between pre-chlorinated precursors or by chlorinating a diphenyl ether core.

The creation of the diaryl ether linkage is a critical step in the synthesis of this compound. Several classic and modern organic reactions are employed for this purpose.

Ullmann Condensation : This is a widely used method for synthesizing diaryl ethers. The reaction typically involves the coupling of a phenoxide with an aryl halide in the presence of a copper catalyst. google.comgoogle.com For the synthesis of a chlorinated diphenyl ether, this could involve the reaction of a trichlorophenoxide with a halobenzene or a phenoxide with a tetrachlorobenzene. A general procedure for a related compound involves heating potassium phenoxide with a nitro-substituted chloroaromatic and a copper catalyst to temperatures around 150-160°C. orgsyn.org The reaction is often carried out in an excess of one of the reactants or in the presence of a high-boiling aprotic solvent. google.com

Hems Synthesis : For sterically hindered diphenyl ethers, a modification of the Hems synthesis can be particularly effective. cdnsciencepub.com This method is based on the reaction of a phenol (B47542) with an activated N-phenyl pyridinium (B92312) salt. cdnsciencepub.com A modified procedure that improves the isolation and yield of highly substituted products has been reported, making it a viable option for complex structures like this compound analogues. cdnsciencepub.com

Other Methods : Alternative routes include the reaction of diazonium salts with phenols. Historically, this reaction was used to prepare phenyl ether from aniline (B41778) and phenol, though yields were sometimes unsatisfactory. uni.edu Additionally, the formation of a diphenyl ether linkage has been observed in aqueous solutions of chlorobenzene (B131634) and phenoxide ions initiated by gamma-radiation, proceeding through a likely radical mechanism. researchgate.net

The table below summarizes key etherification reactions for diaryl ether synthesis.

| Reaction Name | Reactants | Catalyst/Conditions | Relevance |

| Ullmann Condensation | Phenoxide + Aryl Halide | Copper (Cu) catalyst, High temperature (120-220°C) | Common industrial method for chlorinated diphenyl ethers. google.comgoogle.com |

| Hems Synthesis | Phenol + Activated N-phenyl Pyridinium Salt | Base | Effective for synthesizing sterically hindered analogues. cdnsciencepub.com |

| Diazo Reaction | Diazonium Salt + Phenol | Acidic or neutral conditions | A classic but less common method for this specific target. uni.edu |

Achieving the specific 2,4,6-trichloro substitution pattern requires precise control over the chlorination reaction. This can be done either by chlorinating the diphenyl ether molecule directly or, more commonly, by chlorinating a phenol or benzene (B151609) precursor prior to the etherification step.

Chlorination of Precursors : A highly effective strategy is the chlorination of a suitable precursor, such as phenol, to generate 2,4,6-trichlorophenol (B30397). This intermediate then undergoes an etherification reaction as described above. For instance, in the synthesis of a radiolabeled analogue, [U-¹⁴C]phenol was used as a starting material and chlorinated to produce 2,4,6-trichloro[¹⁴C]phenol (TCP) in high yield. acs.org This approach offers better regiochemical control compared to the direct chlorination of diphenyl ether.

Direct Chlorination : While direct chlorination of diphenyl ether is possible, it can lead to a mixture of isomers and over-chlorinated products, making the isolation of pure this compound challenging. The synthesis of the related 2,4,4'-trichloro-2'-hydroxydiphenyl ether can involve the chlorination of 2-chlorodiphenyl ether, indicating that direct halogenation of a diphenyl ether core is a feasible, though potentially complex, strategy. google.com

Advanced Chlorinating Agents : Specific reagents have been developed for the regioselective chlorination of phenols and their ethers. preprints.org Agents such as sulfuryl chloride and trichloroisocyanuric acid (TCCA) have been investigated for the perchlorination of phenolic rings. preprints.org Another related compound, 2,4,6-trichloro-cyclohexa-2,5-dienone, has been used as a mild agent for the selective para-chlorination of phenols. preprints.org

The synthesis of this compound relies heavily on the availability of trichlorinated precursors, most notably 2,4,6-trichlorophenol (TCP).

2,4,6-Trichlorophenol (TCP) : This key intermediate is typically synthesized by the direct chlorination of phenol. The reaction can be optimized to achieve high yields of the desired 2,4,6-isomer. acs.org TCP is a versatile precursor that not only serves as a building block for this compound but also for other commercially important compounds. For example, it is a precursor in the synthesis of the chemiluminescent agent bis(2,4,6-trichlorophenyl) oxalate (B1200264) (TCPO). youtube.com The synthesis of TCPO involves the reaction of TCP with oxalyl chloride in the presence of a base like triethylamine. youtube.com

2,4,6-Trichloro-cyclohexa-2,5-dienone : This compound is another relevant trichlorophenyl derivative. It can be prepared through the perchlorination of phenolic rings using strong chlorinating agents. preprints.org It has applications as a selective chlorinating agent itself. preprints.org

Derivatization and Functionalization Reactions of this compound Skeletons

Once the this compound core is synthesized, it can be further modified to produce various derivatives for research and other applications. These reactions can introduce new functional groups or alter the existing substitution pattern.

Modifying the highly chlorinated and relatively inert diphenyl ether skeleton requires specific and often harsh reaction conditions.

Dehalogenation : The chlorine atoms on the diphenyl ether skeleton can be removed through reductive dehalogenation. Studies on related polybrominated diphenyl ethers (PBDEs) and polychlorinated biphenyls (PCBs) have shown that zerovalent iron nanoparticles (nZVI), particularly when palladized (nZVI/Pd), can effectively dehalogenate these aromatic compounds. nih.gov The reaction pathways can exhibit regioselectivity, with certain halogen positions being more susceptible to removal than others. nih.gov This technique could potentially be applied to selectively remove one or more chlorine atoms from the this compound structure.

Functional Group Manipulation on Analogues : In analogues of this compound that bear other functional groups, these groups can be selectively modified. For example, in the synthesis of derivatives of 2,4,6-trichlorophenyl 4-nitrophenyl ether (CNP), the nitro group was regioselectively reduced to an amino group (CNP-NH₂). acs.org This amino group was then further functionalized by acetylation to yield 4-(acetylamino)[¹⁴C]phenyl 2,4,6-trichlorophenyl ether, demonstrating how additional functional groups can be introduced and manipulated without altering the trichlorodiphenyl ether core. acs.org

Isotopically labeled analogues of this compound are invaluable tools for environmental fate, metabolism, and toxicological studies. The synthesis of such compounds requires incorporating isotopes like ¹⁴C or ³H at specific positions within the molecule.

A detailed synthesis of ¹⁴C-labeled 2,4,6-trichlorophenyl 4-nitrophenyl ether (CNP), a close analogue, has been reported, showcasing the strategies involved. acs.org Two distinct labeling patterns were achieved:

The following table outlines the key steps in the synthesis of the trichlorophenyl-labeled CNP analogue. acs.org

| Step | Starting Material | Reagents | Product | Yield |

| 1 | [U-¹⁴C]Phenol | Cl₂ | 2,4,6-Trichloro[¹⁴C]phenol | 82% |

| 2 | 2,4,6-Trichloro[¹⁴C]phenol | KOH | Potassium 2,4,6-trichloro[¹⁴C]phenoxide | - |

| 3 | Potassium 2,4,6-trichloro[¹⁴C]phenoxide | 1-Chloro-4-nitrobenzene | 2,4,6-Trichloro[¹⁴C]phenyl 4-nitrophenyl ether | 48% (from TCP) |

Chemical Reactivity and Transformation Pathways

Photochemical Degradation Pathways

Photochemical degradation is a significant pathway for the transformation of PCDEs in the environment. mdpi.com This process involves the absorption of light energy, leading to the breaking of chemical bonds and the formation of degradation products.

The direct photolysis of PCDEs, including 2,4,6-trichlorodiphenyl ether, is understood to proceed through three primary reaction pathways: photodechlorination, C-O bond photodissociation, and the formation of polychlorinated dibenzofurans (PCDFs). researchgate.netresearchgate.net

Photodechlorination: This is a primary degradation route where a carbon-chlorine (C-Cl) bond is broken upon absorption of light. For this compound, this would result in the stepwise removal of chlorine atoms, leading to the formation of lesser-chlorinated diphenyl ether congeners. The dissociation of the C-Cl bond is considered a rate-determining step in this process. researchgate.net

C-O Bond Photodissociation: The ether linkage between the two phenyl rings can also be cleaved through photolysis. researchgate.netresearchgate.net This pathway would lead to the formation of chlorophenols and chlorobenzenes.

PCDF Formation: Intramolecular cyclization can occur following photolysis, leading to the formation of toxic polychlorinated dibenzofurans (PCDFs). researchgate.net

Studies on polybrominated diphenyl ethers (PBDEs), which are structurally similar to PCDEs, indicate that the rate of photochemical degradation is dependent on the degree of halogenation, with more highly halogenated congeners degrading faster due to their ability to absorb light at longer wavelengths. acs.org

The efficiency of phototransformation is influenced by both the wavelength of light and various environmental factors.

Wavelength: Higher energy (shorter wavelength) UV radiation is generally more effective in inducing the photolysis of chlorinated aromatic compounds. The absorbance spectra of the compound determine the specific wavelengths at which photodegradation will be most efficient. acs.org

Environmental Factors:

Medium: The environmental matrix plays a crucial role. In aqueous systems, the presence of humic acids can act as photosensitizers, potentially accelerating degradation. Conversely, suspended particles in water can scatter light and adsorb the compound, which may either inhibit or enhance photolysis depending on the nature of the particle surface. mdpi.comnih.gov

pH: The pH of the surrounding medium can influence the speciation of reactants and intermediates, thereby affecting reaction rates.

Presence of H-donors: In some photochemical reactions, the presence of hydrogen-donating species can facilitate reductive dechlorination. mdpi.com

Oxidative and Reductive Transformations

In addition to photochemical processes, this compound can undergo transformations through reactions with naturally occurring radicals and through reductive processes, particularly under anaerobic conditions.

Hydroxyl radicals (•OH) are highly reactive species present in the atmosphere and in aqueous environments, and they play a significant role in the degradation of many organic pollutants. nih.govacs.org The reaction of hydroxyl radicals with aromatic compounds like PCDEs typically proceeds via addition to the aromatic ring. researchgate.net

For this compound, the hydroxyl radical would likely add to one of the phenyl rings, forming a transient hydroxycyclohexadienyl radical. researchgate.net This intermediate can then undergo further reactions, including the elimination of a chlorine atom or water, leading to the formation of hydroxylated and other oxygenated products. nih.govresearchgate.net Studies on polychlorinated biphenyls (PCBs) have shown that reactions with hydroxyl radicals are a major removal pathway from the atmosphere. acs.orgnih.gov

Table 1: Potential Products from the Reaction of this compound with Hydroxyl Radicals

| Reactant | Radical Species | Potential Products |

| This compound | Hydroxyl Radical (•OH) | Hydroxylated trichlorodiphenyl ethers, Dichlorodiphenyletherols, Chlorinated phenols |

Note: The specific isomers formed would depend on the position of the hydroxyl radical attack.

Under anaerobic conditions, such as those found in sediments, microbial and chemical reductive dechlorination can be a significant degradation pathway for chlorinated aromatic compounds. researchwithrutgers.comnih.govepa.govnih.govacs.org This process involves the removal of chlorine atoms and their replacement with hydrogen atoms.

Studies on PCBs have shown that reductive dechlorination preferentially removes chlorine atoms from the meta and para positions of the biphenyl structure. epa.gov Applying this to this compound, it is plausible that the chlorine atoms at the 4- and 6- positions would be more readily removed than the chlorine at the 2- (ortho) position. This would lead to the formation of di- and mono-chlorinated diphenyl ether congeners.

Catalytic Reactions Involving this compound (non-biological)

Non-biological catalytic methods have been explored for the degradation of halogenated aromatic compounds. One promising approach involves the use of zero-valent metals or bimetallic systems. For instance, a biomass-supported palladium catalyst (Bio-Pd(0)) has been shown to effectively dehalogenate polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs). nih.gov This process involves a stepwise dehalogenation, with a preference for the removal of the least sterically hindered halogen atom. nih.gov Such a catalytic system could potentially be applied to the degradation of this compound, leading to its dechlorination.

In-depth Analysis of this compound:

While this compound is a known chemical compound, a comprehensive body of research specifically detailing its chemical reactivity and transformation pathways, particularly through heterogeneous and homogeneous catalysis, is not extensively available in publicly accessible scientific literature. Studies on related compounds, such as polychlorinated biphenyls (PCBs) and chlorophenols, can offer insights into potential reaction mechanisms. However, this article will strictly adhere to the available information directly concerning this compound to maintain scientific accuracy and avoid extrapolation.

Currently, there is a notable lack of specific studies focusing on the heterogeneous and homogeneous catalytic transformation of this compound. Research in the broader field of environmental chemistry has extensively investigated the degradation of other persistent organic pollutants, which may share structural similarities. For instance, the catalytic hydrodechlorination of 2,4,4'-trichlorobiphenyl has been studied, demonstrating the potential for catalytic methods to break down chlorinated aromatic compounds under mild conditions. nih.govsemanticscholar.org These studies often employ catalysts to facilitate the removal of chlorine atoms, a key step in detoxifying such compounds. However, without direct experimental evidence on this compound, a detailed discussion on its specific catalytic behavior remains speculative.

Similarly, detailed identification and characterization of reaction products from the catalytic transformation of this compound are not well-documented. For related compounds like 2,4,6-trichlorophenol (B30397), anaerobic degradation studies have identified intermediate products such as 2,4-dichlorophenol, 4-chlorophenol, and phenol (B47542), showcasing a stepwise dechlorination process. nih.gov Photocatalytic degradation of 2,4,6-trichlorophenol has also been shown to yield intermediates like catechols and benzoquinones. mdpi.com While these findings illustrate common degradation pathways for chlorinated aromatic compounds, the specific intermediates and final products resulting from the catalytic treatment of this compound would require dedicated analytical studies for accurate characterization.

Environmental Dynamics and Biogeochemical Cycling

Environmental Distribution and Transport Mechanisms

The movement and partitioning of 2,4,6-trichlorodiphenyl ether within the environment are dictated by its inherent physicochemical properties. These properties influence its distribution across air, water, and soil, as well as its potential for long-range transport.

The partitioning behavior of this compound between different environmental media is a key determinant of its environmental concentration and fate. The octanol-water partition coefficient (Kow) is a critical parameter for predicting the distribution of hydrophobic organic compounds. For this compound, a calculated XLogP3 value of 4.9 is reported, indicating a high lipophilicity. This high value suggests a strong tendency for the compound to partition from water into organic phases, such as the organic matter in soil and sediments, as well as into the fatty tissues of living organisms.

Due to its hydrophobic nature, this compound is expected to have low water solubility and a high affinity for particulate matter in the water column. Consequently, in aquatic environments, a significant fraction of this compound is likely to be associated with suspended solids and bottom sediments. In soil, its mobility is expected to be limited due to strong adsorption to soil organic carbon.

The partitioning between air and water is described by the Henry's Law constant. While specific experimental data for this compound is limited, its semi-volatile nature suggests that it can be present in both the atmosphere and in aquatic systems. Volatilization from water surfaces to the atmosphere can be a significant transport pathway.

| Property | Value | Implication for Environmental Partitioning |

| XLogP3 (Octanol-Water Partition Coefficient) | 4.9 (calculated) | High potential to partition into soil, sediment, and biota. |

| Water Solubility | Low (expected) | Limited presence in the dissolved phase in aquatic systems. |

| Henry's Law Constant | Data not available | Potential for volatilization from water to air. |

| Vapor Pressure | Data not available | Influences its presence in the atmosphere. |

Atmospheric transport models for POPs, such as multimedia fugacity models, can be employed to predict the long-range transport potential of compounds like this compound. These models consider the compound's physicochemical properties, such as vapor pressure and Henry's Law constant, to simulate its movement and distribution in the atmosphere. The semi-volatile nature of many PCDEs suggests they can undergo cycles of deposition and re-volatilization, facilitating their transport over long distances.

In aquatic systems, transport is influenced by water currents, partitioning to suspended sediments, and sediment deposition and resuspension. Models for hydrophobic organic compounds in aquatic environments typically incorporate these processes to predict the movement and fate of the substance. Given its high octanol-water partition coefficient, this compound is expected to be significantly associated with sediments, which can act as both a sink and a long-term source of contamination.

Further research is needed to develop and validate specific transport models for this compound to accurately predict its environmental distribution and potential for long-range transport.

Abiotic Environmental Degradation Processes

Abiotic degradation processes, which are not mediated by living organisms, can contribute to the transformation of this compound in the environment. These processes include hydrolysis in aquatic environments and sorption/desorption dynamics in soils and sediments.

Hydrolysis is a chemical reaction with water that can lead to the breakdown of organic compounds. The ether linkage in diphenyl ethers is generally stable and resistant to hydrolysis under typical environmental conditions of pH and temperature. Specific experimental data on the hydrolysis rate of this compound in aquatic environments is not available in the reviewed scientific literature. However, based on the chemical structure of diphenyl ethers, significant hydrolysis is not expected to be a major degradation pathway for this compound.

The sorption of this compound to soil and sediment particles is a critical process that influences its bioavailability and mobility. Due to its high hydrophobicity, as indicated by its high calculated octanol-water partition coefficient, strong sorption to the organic fraction of soils and sediments is anticipated. The primary mechanism of sorption is likely hydrophobic partitioning into soil organic matter.

The strength of this sorption is typically quantified by the soil organic carbon-water partitioning coefficient (Koc) and the soil or sediment-water distribution coefficient (Kd). While experimentally determined Koc and Kd values for this compound are not available, they are expected to be high, leading to low mobility in soil and a tendency to accumulate in sediments.

Desorption, the release of the sorbed compound back into the dissolved phase, is also a crucial factor. The rate and extent of desorption will determine the long-term persistence and potential for delayed release of this compound from contaminated soils and sediments. For strongly sorbed compounds, desorption can be a slow process, leading to long-term contamination of these environmental compartments.

| Parameter | Expected Value/Behavior | Environmental Significance |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | High (expected) | Strong binding to soil organic matter, leading to low mobility. |

| Soil/Sediment-Water Distribution Coefficient (Kd) | High (expected) | Accumulation in soils and sediments. |

| Desorption Rate | Slow (expected) | Potential for long-term persistence and delayed release from contaminated solids. |

Biotic Environmental Degradation Mechanisms

Biotic degradation, or biodegradation, mediated by microorganisms, is a key process for the removal of many organic pollutants from the environment. The degradation of polychlorinated diphenyl ethers (PCDEs) has been a subject of research, although specific studies focusing on this compound are limited.

In general, the biodegradation of PCDEs can occur through several metabolic pathways. Microorganisms may employ enzymes to carry out dechlorination, which is the removal of chlorine atoms from the aromatic rings. This is often a critical initial step as it can reduce the toxicity and persistence of the compound. Another important mechanism is the cleavage of the ether bond that links the two phenyl rings. This breakdown of the core structure can lead to the formation of smaller, more readily degradable compounds. Hydroxylation, the addition of hydroxyl (-OH) groups to the aromatic rings, is another common enzymatic reaction that can initiate the degradation process.

Studies on other PCDEs have shown that the extent and rate of biodegradation can be influenced by the degree and pattern of chlorination. Generally, less chlorinated congeners tend to be more susceptible to microbial degradation. The presence of other organic compounds can also affect the biodegradation of PCDEs, sometimes through co-metabolism where the degradation is facilitated by the presence of a primary growth substrate.

While the specific microorganisms and enzymatic pathways responsible for the degradation of this compound have not been identified in the reviewed literature, it is plausible that bacteria and fungi capable of degrading other chlorinated aromatic compounds may also have the potential to transform this compound. Further research is necessary to isolate and characterize microorganisms that can degrade this compound and to elucidate the specific metabolic pathways involved.

Microbial Degradation Pathways in Aquatic and Terrestrial Systems4.3.2. Enzymatic Biotransformations (e.g., fungal degradation)4.3.3. Identification of Biotic Degradation Products

It is important to note that the absence of information in this context does not necessarily indicate a lack of environmental degradation for this compound. It may signify a gap in the current scientific research. Further studies are required to elucidate the environmental fate and biogeochemical cycling of this compound.

Advanced Analytical Techniques for Detection and Quantification

Chromatographic Methodologies

Chromatography is the cornerstone of analyzing complex environmental samples for contaminants like 2,4,6-trichlorodiphenyl ether. Gas chromatography (GC) is the most common separation technique used for PCDEs due to their volatility and thermal stability.

Gas Chromatography-Electron Capture Detection (GC-ECD) Applications

Gas chromatography coupled with an electron capture detector (GC-ECD) is a widely used technique for the quantitative analysis of halogenated compounds such as this compound. cdc.govthermofisher.comtdi-bi.com The ECD offers exceptional sensitivity to electrophilic compounds, particularly those containing chlorine atoms, making it ideal for detecting trace amounts of PCDEs in environmental extracts. thermofisher.comdavidsonanalytical.co.uk The detector operates by measuring the decrease in a constant electron current caused by the capture of electrons by the analyte molecules as they elute from the GC column. cdc.gov

The primary advantages of GC-ECD are its high sensitivity, with detection limits often in the picogram (pg) to femtogram (fg) range, and its relative cost-effectiveness compared to mass spectrometry. analysis.rs However, the ECD is a non-specific detector, meaning it responds to any electron-capturing compound, which can lead to interferences from other co-extracted halogenated substances like polychlorinated biphenyls (PCBs) or organochlorine pesticides. azom.comgcms.cz Therefore, high-resolution chromatographic separation and rigorous sample cleanup are critical to ensure accurate quantification. cdc.gov Dual-column GC systems, which confirm the analyte's identity on two columns of different polarity, are often employed to enhance the reliability of the results. analysis.rsgcms.cz

Table 1: Typical GC-ECD Operating Parameters for Chlorinated Compound Analysis

| Parameter | Typical Setting | Purpose |

| Injector Type | Split/Splitless | Allows for analysis of both high and low concentration samples. |

| Injector Temperature | 250 - 280 °C | Ensures rapid volatilization of the sample. |

| Carrier Gas | Helium or Nitrogen | Mobile phase to carry analytes through the column. |

| Column Type | Fused silica (B1680970) capillary (e.g., DB-5, DB-17HT) | Provides high-resolution separation of analytes. tdi-bi.com |

| Oven Program | Temperature ramp (e.g., 100°C to 320°C) | Separates compounds based on their boiling points and polarity. thermofisher.com |

| Detector | Electron Capture Detector (ECD) | Provides high sensitivity for halogenated compounds. |

| Detector Temperature | 300 - 330 °C | Prevents condensation of analytes in the detector. |

| Makeup Gas | Nitrogen or Argon/Methane | Optimizes detector performance and sensitivity. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation

Gas chromatography-mass spectrometry (GC-MS) is an indispensable tool for the unambiguous identification and structural confirmation of this compound. clariant.com While GC-ECD is excellent for quantification, GC-MS provides definitive structural information, which is crucial for distinguishing between different isomers and differentiating target analytes from matrix interferences. nih.govchemistry-matters.com After the components of a sample are separated by the GC, they enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z).

The resulting mass spectrum serves as a chemical "fingerprint" for a specific compound. For this compound, the molecular ion peak and the characteristic isotopic pattern of chlorine atoms provide strong evidence of its identity. The fragmentation pattern, which results from the breakdown of the molecule in the ion source, gives further structural information that can be used to confirm the congener. This technique is particularly valuable in complex environmental forensics, where it can help differentiate PCDEs from structurally similar and often co-eluting compounds such as polychlorinated dibenzofurans (PCDFs). nih.govchemistry-matters.com

High-Resolution Chromatography Techniques

For highly complex samples where standard GC separation is insufficient, high-resolution chromatography techniques like comprehensive two-dimensional gas chromatography (GCxGC) offer significantly enhanced separation power. osti.govproquest.com GCxGC utilizes two different capillary columns connected in series through a modulator. gcms.cz The modulator traps small, sequential fractions of the effluent from the first column and then rapidly re-injects them onto the second, shorter column for a fast, secondary separation. gcms.cz

This process generates a highly detailed two-dimensional chromatogram that can separate compounds that co-elute in a single-column system. chemistry-matters.comazom.com For the analysis of PCDEs, GCxGC can effectively separate them from other classes of persistent organic pollutants (POPs) like PCBs and organochlorine pesticides, reducing the need for extensive and time-consuming sample fractionation. azom.comosti.gov When coupled with a sensitive detector like a micro-electron capture detector (µECD) or a time-of-flight mass spectrometer (TOF-MS), GCxGC provides unparalleled resolution and sensitivity for analyzing trace contaminants in challenging matrices. azom.comproquest.com

Sample Preparation and Extraction Protocols

The goal of sample preparation is to isolate and concentrate this compound from the sample matrix (e.g., water, soil, sediment) while removing interfering substances. The choice of extraction method depends on the matrix, the concentration of the analyte, and the required detection limits.

Solid-Phase Microextraction (SPME) Development and Optimization

Solid-phase microextraction (SPME) is a simple, solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. mdpi.comresearchgate.net It utilizes a fused silica fiber coated with a polymeric stationary phase. The fiber is exposed to the sample (or its headspace), and analytes partition from the sample matrix into the fiber coating. researchgate.net After a set extraction time, the fiber is retracted and transferred directly to the GC injector for thermal desorption and analysis. researchgate.net

The development of an SPME method requires the optimization of several parameters to maximize extraction efficiency. nih.gov These include the selection of the fiber coating, extraction time, temperature, sample agitation, and adjustments to the sample matrix, such as pH or the addition of salt ("salting out") to enhance the partitioning of analytes to the fiber. nih.govfrontiersin.org For PCDEs and other non-volatile organic pollutants, polydimethylsiloxane (B3030410) (PDMS) is a commonly used fiber coating. sccwrp.orgnih.gov While reaching full equilibrium can take a long time, methods are often developed under non-equilibrium conditions to ensure reasonable analysis times, providing results that are still linear and reproducible. nih.govnih.gov

Table 2: Key Parameters for SPME Method Optimization

| Parameter | Factor to Consider | Typical Effect on Extraction |

| Fiber Coating | Analyte polarity and volatility | Selection of a coating (e.g., PDMS, DVB) with high affinity for the target analyte increases extraction efficiency. nih.gov |

| Extraction Time | Analyte diffusion rate, equilibrium time | Increasing time generally increases amount extracted, until equilibrium is reached. dphen1.com |

| Temperature | Analyte volatility (for headspace SPME) | Higher temperatures increase analyte vapor pressure but can decrease the partition coefficient. nih.gov |

| Agitation | Sample mixing (stirring, sonication) | Reduces the time required to reach equilibrium by accelerating mass transfer. nih.gov |

| Salt Addition | Ionic strength of aqueous samples | Adding salt (e.g., NaCl, Na₂SO₄) often increases extraction of nonpolar analytes by decreasing their solubility in water. nih.gov |

| Sample pH | Ionization state of acidic/basic analytes | Adjusting pH can suppress ionization and improve extraction of certain compounds. |

Solvent Extraction Techniques (e.g., Shake-Flask, Pressurized Liquid Extraction)

Traditional solvent extraction methods remain important for isolating PCDEs, particularly from solid and semi-solid matrices like soil and sediment. Shake-flask extraction is a simple liquid-solid extraction method where the sample is mixed with a suitable organic solvent (e.g., hexane, dichloromethane) and agitated to transfer the analytes into the solvent phase. While straightforward, it can be labor-intensive and consume relatively large volumes of solvent.

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a more advanced and efficient technique. csic.es PLE uses conventional organic solvents at elevated temperatures (e.g., 100-150°C) and pressures (e.g., 10 MPa) to extract analytes from solid samples. thermofisher.comnih.gov These conditions increase the efficiency and speed of the extraction process, significantly reducing both extraction time and solvent consumption compared to methods like Soxhlet. thermofisher.comepa.gov The parameters for PLE, including solvent choice, temperature, pressure, and static extraction time, must be optimized to achieve high recovery of the target compounds. nih.gov For persistent organic pollutants like PCBs and PCDEs, PLE has been shown to be a rapid and reliable extraction method for soil and sediment samples. nih.gov

Table 3: Comparison of Solvent Extraction Techniques for Solids

| Feature | Shake-Flask Extraction | Pressurized Liquid Extraction (PLE) |

| Principle | Partitioning between solid and liquid solvent at ambient pressure. | Solvent extraction at elevated temperature and pressure. csic.es |

| Solvent Volume | High | Low to Moderate thermofisher.com |

| Extraction Time | Moderate to Long | Short (e.g., 15-30 minutes) thermofisher.com |

| Temperature | Ambient | Elevated (e.g., 50-200 °C) csic.es |

| Automation | Manual | Can be fully automated. thermofisher.com |

| Efficiency | Variable | Generally high and reproducible. nih.gov |

Clean-up Procedures for Complex Matrices

The analysis of this compound in complex matrices such as soil, sediment, and biological tissues is often hampered by the presence of co-extractive substances that can interfere with instrumental analysis. Therefore, effective clean-up procedures are crucial to remove these interferences and ensure accurate quantification.

Solid-Phase Extraction (SPE) is a widely used technique for the clean-up of samples containing polychlorinated diphenyl ethers (PCDEs) and other persistent organic pollutants (POPs). researchgate.net The choice of sorbent material is critical for achieving efficient separation. Common sorbents include:

Silica Gel: A highly polar adsorbent used in normal-phase chromatography to retain polar interferences while allowing the less polar this compound to elute with a nonpolar solvent. teledynelabs.com

Florisil®: A magnesium silicate-based sorbent that is effective in separating chlorinated pesticides and PCBs from lipid-rich matrices. nih.gov

Alumina: Often used in series with silica gel to provide a different selectivity for the removal of interfering compounds.

The effectiveness of SPE can be enhanced by modifying the silica gel. For instance, acid-treated silica gel (typically with sulfuric acid) is employed to remove oxidizable organic matter. researchgate.netrsc.org Silver nitrate-impregnated silica can be used to retain sulfur-containing compounds. researchgate.net

Multi-layer silica gel chromatography is a powerful clean-up technique that combines different types of modified silica gel in a single column. researchgate.netresearchgate.netsigmaaldrich.com A typical multi-layer column might consist of layers of neutral silica, silver nitrate-impregnated silica, and acid-treated silica. This arrangement allows for the simultaneous removal of a wide range of interfering substances. researchgate.net

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), can be integrated with an in-situ clean-up step. nih.gov In this approach, the extraction cell is packed with a dispersant and a sorbent material, such as Florisil® or activated silica gel, below the sample. nih.gov As the heated and pressurized solvent passes through the sample, the target analytes are extracted and subsequently cleaned up in a single, automated step, significantly reducing sample handling and solvent consumption. nih.gov

The selection of the appropriate clean-up strategy depends on the nature of the sample matrix and the specific analytical requirements. A combination of these techniques is often employed to achieve the desired level of cleanliness for sensitive instrumental analysis.

| Clean-up Technique | Sorbent(s) | Target Interferences |

| Solid-Phase Extraction (SPE) | Silica Gel, Florisil®, Alumina | Polar compounds, lipids, pigments |

| Multi-layer Silica Gel Chromatography | Neutral, acid-treated, and silver nitrate-impregnated silica gel | A broad range of interferences including oxidizable compounds and sulfur |

| Pressurized Liquid Extraction (PLE) with in-situ clean-up | Florisil®, Activated Silica Gel | Lipids and other co-extractable matrix components |

Spectroscopic Characterization in Environmental and Synthetic Matrices

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound in both synthetic and environmental samples.

Infrared and Nuclear Magnetic Resonance Spectroscopies

C-O-C stretching vibrations: Asymmetric and symmetric stretching of the ether linkage, typically appearing in the region of 1270-1200 cm⁻¹ and 1150-1085 cm⁻¹, respectively.

Aromatic C-H stretching: Vibrations of the hydrogen atoms attached to the aromatic rings, expected above 3000 cm⁻¹.

Aromatic C=C stretching: In-plane vibrations of the carbon-carbon double bonds in the phenyl rings, typically observed in the 1600-1450 cm⁻¹ region.

C-Cl stretching: Vibrations of the carbon-chlorine bonds, which are expected in the fingerprint region, generally below 800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals for the protons on the two different phenyl rings.

The protons on the unsubstituted phenyl ring would appear as a complex multiplet in the aromatic region (typically δ 7.0-7.5 ppm).

The two protons on the trichlorinated phenyl ring are chemically equivalent and would appear as a singlet, likely shifted downfield due to the electron-withdrawing effect of the chlorine atoms and the ether linkage.

¹³C NMR Spectroscopy: A reference to a ¹³C NMR spectrum of this compound exists in the literature, though the detailed spectral data is not widely accessible. nih.gov The spectrum would be expected to show 12 distinct signals for the 12 carbon atoms in the molecule, as they are all chemically non-equivalent. The chemical shifts would be influenced by the chlorine substitution pattern and the ether oxygen. Carbons bonded to chlorine atoms would experience a significant downfield shift, as would the carbons flanking the ether linkage.

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

| ¹H | 7.0 - 7.5 | Multiplet (unsubstituted ring) |

| ¹H | >7.0 | Singlet (trichlorinated ring) |

| ¹³C | 110 - 160 | 12 distinct signals |

Mass Spectrometry Fragmentation Patterns

Mass Spectrometry (MS) , particularly when coupled with gas chromatography (GC-MS), is a primary tool for the identification and quantification of this compound. Under electron ionization (EI), the molecule will undergo fragmentation to produce a characteristic mass spectrum.

The molecular ion (M⁺) peak would be expected at m/z 272, corresponding to the nominal mass of C₁₂H₇Cl₃O. The presence of three chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and its fragments, with relative intensities predictable from the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Key fragmentation pathways for polychlorinated diphenyl ethers generally involve:

Loss of a chlorine atom: [M - Cl]⁺

Cleavage of the ether bond: This can lead to the formation of trichlorophenoxy and phenyl ions, or their corresponding radicals.

Loss of CO: [M - CO]⁺

Formation of polychlorinated dibenzofuran (B1670420) (PCDF) fragments: Through the loss of H₂ or HCl followed by cyclization. This is a common fragmentation pathway for ortho-substituted diphenyl ethers.

The exact fragmentation pattern and the relative abundance of the fragment ions provide a molecular fingerprint that can be used for definitive identification.

| Ion | m/z (for ³⁵Cl) | Description |

| [C₁₂H₇Cl₃O]⁺ | 272 | Molecular Ion (M⁺) |

| [C₁₂H₇Cl₂O]⁺ | 237 | Loss of a chlorine atom |

| [C₆H₂Cl₃O]⁺ | 195 | Trichlorophenoxy ion |

| [C₆H₅]⁺ | 77 | Phenyl ion |

| [C₁₂H₇Cl₂O-CO]⁺ | 209 | Loss of CO from [M-Cl]⁺ |

Computational and Theoretical Investigations

Quantum Chemical Studies of Electronic Structure

Quantum chemical studies are fundamental to characterizing the intrinsic properties of a molecule. For a compound like 2,4,6-Trichlorodiphenyl ether, these calculations help in predicting its stability, reactivity, and various physicochemical properties. Such studies have been performed for the entire class of 209 polychlorinated diphenyl ether (PCDE) congeners, providing a basis for understanding the properties of individual molecules like the 2,4,6-trichloro variant nih.gov.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is effective for calculating quantum mechanical descriptors for classes of compounds like polychlorinated dibenzo-p-dioxins, dibenzofurans, and biphenyls, which are structurally related to PCDEs nih.gov. For PCDEs, calculations are used to establish quantitative structure-property relationships (QSPR) and quantitative structure-activity relationships (QSAR) that correlate molecular structure with physical properties and biological activity nih.gov.

Key molecular properties derived from DFT calculations include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms and the corresponding bond lengths and angles.

Electronic Energies: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of molecular stability and reactivity.

Electrostatic Potential: Mapping the charge distribution on the molecular surface to identify regions that are electron-rich or electron-poor, which is crucial for predicting intermolecular interactions.

Dipole Moment: Quantifying the polarity of the molecule, which influences its solubility and interaction with polar environmental media.

These descriptors are instrumental in predicting environmental properties such as the n-octanol/water partition coefficient (log KOW), aqueous solubility (logSw), and vapor pressure (log pL) for PCDEs where experimental data is unavailable nih.gov.

Table 1: Illustrative Molecular Properties of this compound from DFT Calculations

| Property | Representative Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates susceptibility to oxidation |

| LUMO Energy | -0.5 eV | Indicates susceptibility to reduction |

| HOMO-LUMO Gap | 6.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 1.5 D | Influences solubility and intermolecular forces |

| Molecular Surface Area | 250 Ų | Affects transport and adsorption behavior |

Note: The values presented are illustrative examples typical for a molecule of this class and are meant to represent the output of DFT calculations.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are essential for detailed conformational analysis and reactivity studies. The Hartree-Fock (HF) method, a foundational ab initio technique, has been used to perform geometrical optimization for all 209 PCDE congeners nih.gov.

Such analyses are critical for:

Identifying Stable Conformers: The diphenyl ether linkage allows for rotational freedom, leading to different spatial arrangements (conformers). Ab initio calculations can determine the relative energies of these conformers to identify the most stable, and therefore most abundant, structures.

Calculating Rotational Barriers: These methods can compute the energy required to rotate around the ether bond, providing insight into the molecule's flexibility.

Predicting Reactivity: By analyzing the molecule's optimized geometry and electronic structure, researchers can predict sites susceptible to metabolic attack or environmental degradation. For instance, the calculated electrostatic potential can highlight atoms that are likely to interact with reactive species nih.gov.

Molecular Dynamics Simulations of Environmental Interactions

While specific molecular dynamics (MD) simulations for this compound were not found, this computational technique is widely applied to structurally similar pollutants like polychlorinated biphenyls (PCBs) to understand their behavior in complex environmental systems nih.gov. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of interactions.

MD simulations can model the process of this compound adsorbing to surfaces such as soil organic matter, sediments, or carbon-based materials. A typical simulation would involve:

Constructing a realistic model of the environmental surface.

Placing one or more molecules of this compound near the surface within a simulation box, typically filled with water molecules to represent an aqueous environment.

Simulating the system's evolution over nanoseconds to observe the adsorption process.

Analysis of the simulation trajectories can reveal the preferred binding sites on the surface, the orientation of the adsorbed molecule, and the binding free energy, which quantifies the strength of the interaction.

Understanding how this compound interacts with water is key to predicting its environmental transport and fate. MD simulations can characterize the solvation shell around the molecule, providing insight into its hydrophobicity and solubility. Furthermore, these simulations can model its partitioning between water and non-aqueous phases, such as lipids, which is fundamental to the process of bioaccumulation. For related compounds like hydroxylated PCBs, MD simulations have been used to characterize the critical role of van der Waals and hydrophobic interactions in their binding to biological receptors nih.gov.

Mechanistic Insights from Computational Modeling

Computational modeling is a vital tool for elucidating the mechanisms of formation, degradation, and transformation of persistent organic pollutants. While studies specifically modeling the reaction mechanisms of this compound are not prominent, the methodologies are well-established for related compounds. For example, reactive molecular dynamics simulations have been used to study the decomposition pathways of PCBs under various conditions nih.gov.

For this compound, computational models could be used to investigate:

Atmospheric Degradation: Modeling the reaction pathways with hydroxyl (•OH) radicals, the primary oxidant in the troposphere. Quantum chemical calculations can determine the activation energies for hydrogen abstraction or •OH addition to the aromatic rings, identifying the most likely initial steps of degradation.

Reductive Dechlorination: Simulating the stepwise removal of chlorine atoms under anaerobic conditions, a crucial environmental degradation pathway. These models can predict which chlorine atoms are most easily removed and identify the resulting intermediates.

Formation Pathways: Investigating the mechanisms by which PCDEs are formed as byproducts, for instance, during the synthesis of chlorophenols or in combustion processes nih.govencyclopedia.pub. Modeling these reactions can help identify conditions that minimize the formation of such toxic compounds.

Prediction of Reaction Pathways and Transition States

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential reaction pathways for the transformation and degradation of this compound. These theoretical calculations allow for the exploration of complex reaction mechanisms that are often difficult to characterize experimentally.

One of the primary atmospheric degradation routes for aromatic compounds is through reactions with hydroxyl (•OH) radicals. Computational models can predict the most likely sites of •OH radical attack on the this compound molecule. The reaction is believed to commence with the addition of the •OH radical to the aromatic rings. researchgate.net DFT calculations on similar chlorinated aromatic compounds suggest that the addition of the hydroxyl radical to a carbon atom on the aromatic ring is a key initial step. researchgate.net

For this compound, several reaction pathways can be computationally explored:

OH Addition to the Trichlorinated Phenyl Ring: The electron-withdrawing nature of the chlorine atoms deactivates this ring towards electrophilic attack. However, computational models can still calculate the energy barriers for •OH addition at different positions.

OH Addition to the Unsubstituted Phenyl Ring: This ring is more electron-rich and therefore a more likely target for electrophilic •OH radical attack. DFT calculations can determine the activation energies for addition at the ortho, meta, and para positions, identifying the most favorable pathway.

Hydrogen Abstraction: While less common for aromatic compounds, the possibility of hydrogen abstraction from the C-H bonds of the phenyl rings can also be modeled to determine its energetic feasibility.

Once the initial adduct is formed, theoretical calculations can map out the subsequent reaction steps, including the potential for ring-opening or the formation of various degradation products.

Transition State Theory plays a crucial role in these investigations. By locating the transition state structures and calculating their energies, researchers can determine the activation energy for each potential reaction step. nih.gov This information is vital for calculating reaction rate constants and predicting the dominant degradation pathways under different environmental conditions. For instance, a two-transition state model has been applied to study the addition of hydroxyl radicals to other organic molecules, a method that could be adapted for this compound to enhance the accuracy of rate constant predictions. nih.gov

The table below illustrates hypothetical activation energies for the initial •OH radical addition at different positions on the this compound molecule, based on general principles observed in related compounds.

| Reaction Site | Ring | Hypothetical Activation Energy (kcal/mol) |

|---|---|---|

| Ortho-position | Unsubstituted Phenyl Ring | Lower |

| Meta-position | Unsubstituted Phenyl Ring | Higher |

| Para-position | Unsubstituted Phenyl Ring | Lower |

| Unsubstituted Carbon | Trichlorinated Phenyl Ring | Significantly Higher |

Structure-Reactivity Relationship Elucidation

The concept of the structure-reactivity relationship is fundamental to understanding how the molecular structure of a compound influences its chemical reactivity. fiveable.me For this compound, computational methods can quantify various molecular descriptors that help to elucidate these relationships.

Key structural features of this compound that influence its reactivity include:

Number and Position of Chlorine Atoms: The three chlorine atoms on one of the phenyl rings significantly impact the molecule's electronic properties. Chlorine is an electron-withdrawing group, which deactivates the substituted ring towards electrophilic attack. The ortho and para substitution pattern further influences the electron distribution.

The Ether Linkage: The oxygen atom of the ether bridge can influence the electronic properties of both aromatic rings through resonance and inductive effects. It also provides a point of potential chemical attack, although cleavage of the ether bond typically requires significant energy input.

Molecular Geometry: The dihedral angle between the two phenyl rings is a critical structural parameter. A more planar conformation can affect the molecule's interaction with biological receptors and its environmental fate. Computational geometry optimization can predict the most stable conformation of this compound.

Theoretical calculations can provide quantitative values for various molecular descriptors that are used to build structure-reactivity relationships. These descriptors include:

Electronic Properties: Ionization potential, electron affinity, and molecular electrostatic potential maps can reveal regions of the molecule that are more susceptible to nucleophilic or electrophilic attack. nih.gov

Topological Indices: These descriptors quantify aspects of the molecular structure, such as branching and connectivity.

Quantum Chemical Descriptors: Parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of the molecule's ability to donate or accept electrons, respectively.

The following table presents a hypothetical set of calculated molecular descriptors for this compound, which would be used in developing a structure-reactivity relationship.

| Descriptor | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| Dipole Moment | 2.1 D | Relates to polarity and intermolecular interactions |

| Dihedral Angle | ~60° | Describes the twist between the phenyl rings |

By correlating these and other descriptors with experimentally determined reaction rates or biological activities for a series of related chlorinated diphenyl ethers, a robust QSAR model could be developed. Such a model would not only enhance our understanding of the structure-reactivity relationship of this compound but also allow for the prediction of the reactivity of other, less-studied congeners.

Non Biological Applications and Technological Relevance

Role in Material Science

The incorporation of halogenated compounds into polymers is a well-established strategy for modifying material properties, particularly for enhancing flame resistance.

Halogenated compounds, especially brominated and chlorinated ones, are widely used as flame retardants in various polymers. While specific data on 2,4,6-trichlorodiphenyl ether is not extensively detailed in publicly available literature, its chemical structure is analogous to classes of compounds known for their flame retardant properties, such as polybrominated diphenyl ethers (PBDEs). These additives function by interrupting the combustion cycle.

The primary mechanisms of action for halogenated flame retardants are:

Gas-Phase Inhibition: Upon heating, the C-X bond (where X is a halogen) cleaves, releasing halogen radicals. These radicals act as scavengers in the gas phase, interfering with the high-energy H• and OH• radicals that sustain the combustion chain reaction. This process cools the flame and reduces its propagation.

Condensed-Phase Action: In the solid polymer, the flame retardant can promote char formation. This char layer acts as an insulating barrier, limiting the release of flammable volatile compounds and shielding the underlying polymer from heat.

The effectiveness of a halogenated flame retardant is often enhanced by the use of a synergist, such as antimony trioxide.

Beyond flame retardancy, additives are crucial for ensuring polymers meet the performance requirements of their intended applications. Additives can protect polymers from degradation by heat, humidity, or UV radiation, thereby maintaining their physical properties and appearance over their life cycle. Organophosphites, for instance, are used as effective thermal and processing stabilizers to control color during processing and curing.

While the direct application of this compound as a polymer additive is not widely documented, its structural characteristics suggest potential utility. Chlorinated molecules can be incorporated into polymer matrices to modify properties such as thermal stability, viscosity, and flexibility.

Chemical Synthesis Reagents and Intermediates

The trichlorophenyl moiety, a key structural component of this compound, serves as a valuable building block in organic synthesis for creating more complex and specialized molecules.

The precursor to this compound, 2,4,6-trichlorophenol (B30397), is a significant organic intermediate used in the synthesis of plant-protection products and colorants. google.com Its reactive nature allows it to be a starting point for building a variety of derivatives.

A prominent example is the synthesis of bis(2,4,6-trichlorophenyl) oxalate (B1200264) (TCPO). In this reaction, two molecules of 2,4,6-trichlorophenol react with one molecule of oxalyl chloride, typically in the presence of a base like triethylamine, to produce TCPO. youtube.com This specific oxalate ester is renowned for its central role in chemiluminescence, most famously in glow sticks.

Furthermore, reagents containing the trichlorophenyl structure are utilized in various chemical transformations. For instance, 2,4,6-trichloro-1,3,5-triazine (TCT) is used in a chemoselective method to convert benzyl alcohols into their corresponding methyl or ethyl ethers. organic-chemistry.org This reaction proceeds efficiently in the presence of dimethyl sulfoxide (DMSO) as a catalyst. organic-chemistry.org

The unique electronic and steric properties of the trichlorophenyl group are exploited in the development of novel chemical reagents. Researchers have designed and synthesized new series of compounds for various applications by incorporating this moiety.

Table 1: Synthetic Applications of Trichlorophenyl-Containing Compounds

| Precursor/Reagent | Product/Target Molecule | Application Area |

|---|---|---|

| 2,4,6-Trichlorophenol | Bis(2,4,6-trichlorophenyl) oxalate (TCPO) | Chemiluminescence, Analytical Chemistry youtube.com |

| 2,4,6-Trichlorophenol | Various Derivatives | Plant-protection products, Colorants google.com |

| Trichloromethyl dichlorobenzene derivatives | Substituted triazole compounds | Herbicide Safeners nih.gov |

| 2,4,6-Trichloro-1,3,5-triazine (TCT) | Benzyl methyl/ethyl ethers | Chemoselective Organic Synthesis organic-chemistry.org |

Emerging Industrial and Analytical Applications

The most significant and well-established application stemming from the 2,4,6-trichlorophenyl structure is in the field of analytical chemistry through chemiluminescence.

The reaction involving bis(2,4,6-trichlorophenyl) oxalate (TCPO), known as the peroxyoxalate reaction, is one of the most efficient non-biological chemiluminescent systems known. The process involves the reaction of TCPO with hydrogen peroxide in the presence of a suitable fluorophore (dye). researchgate.net This reaction produces a high-energy intermediate, presumed to be 1,2-dioxetanedione, which excites the dye molecule. researchgate.net As the dye returns to its ground state, it emits light of a specific color. The color of the light is dependent on the dye used, not on the TCPO itself.

This technology is the basis for:

Light Sticks: Commonly used for recreational purposes, emergency lighting, and in military applications.

Analytical Assays: The high efficiency of the peroxyoxalate reaction allows for the sensitive detection of hydrogen peroxide. This can be coupled with oxidase enzymes to create highly sensitive assays for a wide range of analytes, including glucose, cholesterol, and lactate.

While other direct industrial applications of this compound are not broadly commercialized, its foundational role as a precursor to TCPO highlights its critical importance in analytical and diagnostic technologies.

Standards and Reference Materials for Analytical Chemistry

In the field of analytical chemistry, particularly in environmental science and toxicology, the availability of pure, well-characterized chemical substances as standards and reference materials is crucial for the accurate identification and quantification of pollutants. Polychlorinated diphenyl ethers (PCDPEs) are recognized as environmental contaminants, often found as impurities in commercial chemical formulations or as byproducts of industrial processes.

While specific certificates of analysis for this compound as a certified reference material (CRM) are not readily found, companies that specialize in chemical standards, such as AccuStandard, offer a range of chlorinated diphenyl ether congeners for analytical purposes. These standards are essential for the development and validation of analytical methods, such as gas chromatography-mass spectrometry (GC-MS), used to detect and measure trace levels of these compounds in environmental matrices like soil, water, and biological tissues. The availability of individual congeners allows for precise identification and isomer-specific quantification.

Table 1: Characteristics of Analytical Reference Materials for Chlorinated Compounds

| Property | Description | Relevance to this compound |

| High Purity | The chemical standard should be of a known, high purity, with any impurities identified and quantified. | Essential for accurate calibration of analytical instruments. |

| Certified Concentration | For solutions, the concentration of the analyte must be precisely known and certified. | Allows for the quantification of the compound in unknown samples. |

| Traceability | The certified value should be traceable to national or international standards. | Ensures consistency and comparability of measurements across different laboratories. |

| Certificate of Analysis (CoA) | A document providing all relevant information about the standard, including purity, certified value, uncertainty, and storage conditions. | Provides the necessary documentation for quality assurance and regulatory compliance. |

Niche Industrial Uses (non-prohibited)

Historically, the broader class of polychlorinated diphenyl ethers (PCDEs) was utilized in a variety of industrial applications due to their chemical stability, low flammability, and dielectric properties. These applications included their use as flame retardants, hydraulic fluids, heat transfer fluids, and plasticizers. nih.gov

However, specific, current, and non-prohibited niche industrial uses for this compound are not well-documented in readily accessible sources. Much like the related and more well-known polychlorinated biphenyls (PCBs), the production and use of many PCDEs have been curtailed due to concerns about their persistence in the environment and potential for adverse health effects.

It is plausible that this compound may have been a component of technical mixtures of PCDEs used in the past. Additionally, PCDEs, including trichlorinated congeners, have been identified as byproducts in the manufacturing of other chemicals, such as chlorophenols, which were used as wood preservatives and pesticides. accustandard.com Therefore, the presence of this compound in certain industrial contexts may be as an impurity or a legacy contaminant rather than a substance with a dedicated, ongoing industrial application. There is also potential for its use as an intermediate in chemical synthesis, though specific, large-scale, non-prohibited examples are not prominent in the available literature.

Table 2: General Historical Industrial Applications of Polychlorinated Diphenyl Ethers (PCDEs)

| Application Area | Function |

| Plastics and Polymers | Flame Retardants, Plasticizers |

| Industrial Fluids | Hydraulic Fluids, Heat Transfer Fluids, Dielectric Fluids |

| Chemical Manufacturing | Byproducts in Chlorophenol Production |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.